Cas no 65964-60-5 (2-(4-methylphenyl)imidazo[1,2-a]pyridine)
2-(4-methylphenyl)imidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(p-Tolyl)imidazo[1,2-a]pyridine
- 2-p-Tolylimidazo[1,2-a]pyridine
- 2-(4-methylphenyl)imidazo[1,2-a]pyridine
- 2-p-Tolyl-imidazo[1,2-a]pyridine
- F1018-1342
- DTXSID50388865
- SCHEMBL6388717
- FT-0715718
- MFCD00452508
- SR-01000487591-1
- 65964-60-5
- CS-0195539
- AKOS001076078
- AG-205/03663004
- Z55863142
- SR-01000487591
- ChemDiv3_002989
- EN300-1221158
- Oprea1_383251
- AB06015
- HMS1481H19
- A867562
- SY306057
- EU-0010857
- BBL022257
- STK803200
- DB-073682
-
- MDL: MFCD00452508
- Inchi: 1S/C14H12N2/c1-11-5-7-12(8-6-11)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
- InChI Key: YKEDVZKOLMCTAQ-UHFFFAOYSA-N
- SMILES: N12C=CC=CC1=NC(=C2)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 208.10000
- Monoisotopic Mass: 208.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 17.3Ų
Experimental Properties
- PSA: 17.30000
- LogP: 3.30970
2-(4-methylphenyl)imidazo[1,2-a]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-methylphenyl)imidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029187118-250mg |
2-(p-Tolyl)imidazo[1,2-a]pyridine |
65964-60-5 | 95% | 250mg |
$191.10 | 2023-09-01 | |
| Alichem | A029187118-1g |
2-(p-Tolyl)imidazo[1,2-a]pyridine |
65964-60-5 | 95% | 1g |
$441.35 | 2023-09-01 | |
| Chemenu | CM151390-1g |
2-p-Tolyl-imidazo[1,2-a]pyridine |
65964-60-5 | 95% | 1g |
$404 | 2021-08-05 | |
| TRC | M357928-10mg |
2-(4-methylphenyl)imidazo[1,2-a]pyridine |
65964-60-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357928-50mg |
2-(4-methylphenyl)imidazo[1,2-a]pyridine |
65964-60-5 | 50mg |
$ 115.00 | 2022-06-03 | ||
| TRC | M357928-100mg |
2-(4-methylphenyl)imidazo[1,2-a]pyridine |
65964-60-5 | 100mg |
$ 185.00 | 2022-06-03 | ||
| Chemenu | CM151390-1g |
2-p-Tolyl-imidazo[1,2-a]pyridine |
65964-60-5 | 95% | 1g |
$*** | 2023-03-31 | |
| abcr | AB334734-500 mg |
2-(p-Tolyl)imidazo[1,2-a]pyridine |
65964-60-5 | 500 mg |
€490.40 | 2023-07-19 | ||
| abcr | AB334734-1 g |
2-(p-Tolyl)imidazo[1,2-a]pyridine |
65964-60-5 | 1 g |
€666.90 | 2023-07-19 | ||
| abcr | AB334734-500mg |
2-(p-Tolyl)imidazo[1,2-a]pyridine |
65964-60-5 | 500mg |
€490.40 | 2023-09-07 |
2-(4-methylphenyl)imidazo[1,2-a]pyridine Suppliers
2-(4-methylphenyl)imidazo[1,2-a]pyridine Related Literature
-
Raju Jannapu Reddy,Angothu Shankar,Jangam Jagadesh Kumar,Nunavath Sharadha,Gamidi Rama Krishna New J. Chem. 2022 46 4784
-
Surya Kanta Samanta,Mrinal K. Bera Org. Biomol. Chem. 2019 17 6441
-
Xuan Li,Shoucai Wang,Jiawang Zang,Meichen Liu,Guangbin Jiang,Fanghua Ji Org. Biomol. Chem. 2020 18 9100
-
Golam Kibriya,Avik K. Bagdi,Alakananda Hajra Org. Biomol. Chem. 2018 16 3473
-
Rajkumar Reddyrajula,Udaya Kumar Dalimba New J. Chem. 2019 43 16281
Additional information on 2-(4-methylphenyl)imidazo[1,2-a]pyridine
Introduction to 2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS No. 65964-60-5)
2-(4-methylphenyl)imidazo[1,2-a]pyridine, identified by its Chemical Abstracts Service (CAS) number 65964-60-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of both an imidazole and a pyridine ring in its molecular structure endows it with unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The imidozopyridine core of 2-(4-methylphenyl)imidazo[1,2-a]pyridine is particularly noteworthy due to its ability to interact with various biological targets. This compound has been studied for its potential role in modulating enzymatic and receptor-mediated pathways, which are critical in the treatment of various diseases. Recent advancements in computational chemistry and molecular modeling have further highlighted the structural features that contribute to its binding affinity and selectivity, paving the way for rational drug design.
In the context of modern pharmaceutical research, 2-(4-methylphenyl)imidazo[1,2-a]pyridine has been explored for its pharmacological properties. Studies have demonstrated its ability to inhibit certain kinases and other enzymes involved in cancer progression. The 4-methylphenyl substituent at the para position of the benzene ring enhances its solubility and bioavailability, which are crucial factors in drug formulation. Additionally, the compound's stability under various physiological conditions makes it a promising candidate for further investigation.
One of the most compelling aspects of 2-(4-methylphenyl)imidazo[1,2-a]pyridine is its potential in oncology research. Emerging data suggest that this compound can interfere with signaling pathways that are aberrantly activated in tumor cells. By targeting specific molecular mechanisms, it may offer a novel approach to cancer therapy. Furthermore, its ability to cross the blood-brain barrier has opened up possibilities for treating neurological disorders associated with these pathways.
The synthesis of 2-(4-methylphenyl)imidazo[1,2-a]pyridine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. The use of catalytic systems has also improved efficiency, reducing waste and energy consumption during production.
From a regulatory perspective, 2-(4-methylphenyl)imidazo[1,2-a]pyridine must undergo rigorous testing to demonstrate safety and efficacy before being considered for clinical use. Preclinical studies involving cell culture and animal models have provided preliminary evidence of its therapeutic potential. These studies often focus on assessing toxicity, pharmacokinetics, and interaction with biological targets. The results from these experiments are crucial for determining the feasibility of moving into human clinical trials.
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has accelerated the process of identifying promising candidates like 2-(4-methylphenyl)imidazo[1,2-a]pyridine. AI-driven platforms can predict binding affinities and metabolic stability with high accuracy, enabling researchers to prioritize compounds based on their potential success. This approach has significantly reduced the time and resources required for hit identification and optimization.
Another area where 2-(4-methylphenyl)imidazo[1,2-a]pyridine shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. By modulating inflammatory pathways, this compound may help mitigate symptoms associated with these conditions. Preliminary studies have indicated its ability to inhibit pro-inflammatory cytokines, offering a potential therapeutic strategy.
The role of imidozopyridines in medicinal chemistry extends beyond oncology and inflammation research. They have been explored for their antimicrobial properties as well. The structural complexity of these compounds allows them to interact with bacterial enzymes and cellular processes, potentially leading to new antibiotics or antifungal agents. This versatility underscores their importance as a chemical scaffold in drug development.
In conclusion, 2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS No. 65964-60-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a compelling candidate for further research and development. As scientific understanding continues to evolve, imidozopyridines like this one will likely play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
65964-60-5 (2-(4-methylphenyl)imidazo[1,2-a]pyridine) Related Products
- 4105-21-9(2-phenylimidazo1,2-apyridine)
- 475992-43-9(2-(3-methylphenyl)-Imidazo[1,2-a]pyridine)
- 1019-89-2(6-methyl-2-phenylimidazo[1,2-a]pyridine)
- 3323-66-8(Imidazo[1,2-a]pyridine,2-phenyl-, hydrobromide (1:1))
- 88965-00-8(6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine)
- 1338248-67-1(3-(4-methylphenyl)-Imidazo[1,2-a]pyridine)
- 92961-15-4(3-Phenylimidazo1,2-Apyridine)
- 930113-25-0(3-(3-methylphenyl)-Imidazo[1,2-a]pyridine)
- 75318-68-2(Imidazo[2,1-a]isoquinoline, 2-[1,1'-biphenyl]-4-yl-)
- 70845-68-0(Imidazo[2,1-a]isoquinoline,2-phenyl-)